2,6-Dimethyl-2-octylcyclohexan-1-one
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Overview
Description
2,6-Dimethyl-2-octylcyclohexan-1-one is an organic compound with the molecular formula C16H30O. It is a derivative of cyclohexanone, characterized by the presence of two methyl groups and an octyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-octylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-2-octylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated cyclohexane derivatives.
Scientific Research Applications
2,6-Dimethyl-2-octylcyclohexan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavors, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2-octylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, influencing biochemical processes within cells. Detailed studies on its molecular targets and pathways are essential to understand its full range of effects and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylcyclohexanone: A simpler derivative with only two methyl groups attached to the cyclohexane ring.
2-Octylcyclohexanone: Contains an octyl group but lacks the additional methyl groups.
Uniqueness
2,6-Dimethyl-2-octylcyclohexan-1-one is unique due to the presence of both methyl and octyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
61259-60-7 |
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Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2,6-dimethyl-2-octylcyclohexan-1-one |
InChI |
InChI=1S/C16H30O/c1-4-5-6-7-8-9-12-16(3)13-10-11-14(2)15(16)17/h14H,4-13H2,1-3H3 |
InChI Key |
AAFSBTQDZYTXII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CCCC(C1=O)C)C |
Origin of Product |
United States |
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